Triethyl(pent-4-ynoxy)silane

Protecting group chemistry Silyl ether stability Orthogonal protection

Triethyl(pent-4-ynoxy)silane (CAS 174064-03-0) is an organosilicon compound with the molecular formula C₁₁H₂₂OSi (MW 198.38 g/mol), consisting of a pent-4-yn-1-oxy chain O-protected with a triethylsilyl (TES) group. It serves as a protected terminal alkyne building block in organic synthesis, where the TES ether provides a balance of stability and lability intermediate between trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) ethers.

Molecular Formula C11H22OSi
Molecular Weight 198.38 g/mol
CAS No. 174064-03-0
Cat. No. B068238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl(pent-4-ynoxy)silane
CAS174064-03-0
Molecular FormulaC11H22OSi
Molecular Weight198.38 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OCCCC#C
InChIInChI=1S/C11H22OSi/c1-5-9-10-11-12-13(6-2,7-3)8-4/h1H,6-11H2,2-4H3
InChIKeyXYOKERJRJGIYPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethyl(pent-4-ynoxy)silane (CAS 174064-03-0): A Triethylsilyl-Protected Terminal Alkyne Building Block


Triethyl(pent-4-ynoxy)silane (CAS 174064-03-0) is an organosilicon compound with the molecular formula C₁₁H₂₂OSi (MW 198.38 g/mol), consisting of a pent-4-yn-1-oxy chain O-protected with a triethylsilyl (TES) group . It serves as a protected terminal alkyne building block in organic synthesis, where the TES ether provides a balance of stability and lability intermediate between trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) ethers [1]. The compound is commercially available with a purity of ≥98% (NLT 98%) .

Why Trimethyl(pent-4-ynoxy)silane Cannot Substitute Triethyl(pent-4-ynoxy)silane in Multi-Step Synthesis


Although trimethyl(pent-4-ynoxy)silane (TMS ether, C₈H₁₆OSi) is often listed under the same CAS 174064-03-0 in several databases , the two compounds differ fundamentally in the size and hydrolytic stability of their silyl protecting groups. The TES group is 10- to 100-fold more stable toward acidic hydrolysis than the TMS group [1], enabling it to survive reaction conditions that would cleave a TMS ether. In multi-step sequences requiring orthogonal protection or exposure to mildly acidic media, substitution of the TES ether with the TMS analog results in premature deprotection and loss of the alkyne functionality. This stability differential is critical for chemists designing synthetic routes where selective deprotection is required.

Quantitative Differentiation Evidence for Triethyl(pent-4-ynoxy)silane vs. Closest Analogs


Hydrolytic Stability: TES Ether 10–100× More Stable Than TMS Ether

The triethylsilyl (TES) protecting group, as present in triethyl(pent-4-ynoxy)silane, exhibits hydrolytic stability 10- to 100-fold greater than that of the trimethylsilyl (TMS) group found in the corresponding TMS ether [1]. This difference allows selective deprotection: TMS groups can be removed in the presence of TES groups using mild acid (e.g., 0.1 M HCl), while TES ethers remain intact [1].

Protecting group chemistry Silyl ether stability Orthogonal protection

Orthogonal Deprotection Selectivity: TES vs. TBS Ethers

The TES ether of 4-pentyn-1-ol occupies a strategic stability window: it is more stable than a TMS ether but less stable than a TBS (tert-butyldimethylsilyl) ether. Triethylsilyl ethers can be cleaved with 2% HF in acetonitrile while leaving TBS ethers intact [1]. This orthogonality is not achievable with the TMS analog, which would be cleaved under even milder conditions that also attack TBS groups.

Orthogonal deprotection Silyl ether selectivity Multi-step synthesis

Thermal and Chromatographic Robustness: TES Ether Survives Standard Workup Conditions

TES ethers of primary alcohols are sufficiently robust to withstand aqueous workup, silica gel chromatography, and short-path distillation without significant deprotection [1]. In contrast, TMS ethers of primary alcohols, including trimethyl(pent-4-ynoxy)silane, frequently undergo partial desilylation upon silica gel chromatography, leading to reduced isolated yields [1]. Commercially, triethyl(pent-4-ynoxy)silane is supplied at ≥98% purity and maintains this purity under recommended storage (cool, dry conditions) .

Chromatographic stability Thermal stability Workup compatibility

Physical Property Differentiation: Density and Molecular Weight Distinguish TES from TMS Analog

Triethyl(pent-4-ynoxy)silane (C₁₁H₂₂OSi, MW 198.38 g/mol) is physically distinct from the commonly confused trimethyl(pent-4-ynoxy)silane (C₈H₁₆OSi, MW 156.30 g/mol) [1]. The density of the TES compound is reported as 0.809 g/mL, compared to the TMS analog's density of approximately 0.82 g/mL . The boiling point of the TES derivative is significantly higher (estimated >200 °C) than that of the TMS analog (estimated ~170 °C), facilitating their distinction by GC or distillation.

Physical properties Quality control Identity verification

Optimal Application Scenarios for Triethyl(pent-4-ynoxy)silane Based on Stability Differentiation


Multi-Step Total Synthesis Requiring Orthogonal Alkyne Protection

In syntheses where a terminal alkyne must be carried through acidic workup or deprotection steps that would cleave a TMS ether, triethyl(pent-4-ynoxy)silane provides the necessary stability margin. Its 10–100× greater hydrolytic stability [1] allows selective TMS deprotection in its presence, a strategy exploited in natural product total synthesis where multiple orthogonal protecting groups are required.

Sonogashira and Other Palladium-Catalyzed Cross-Couplings

TES-protected terminal alkynes demonstrate superior stability under the mildly basic and thermal conditions of Sonogashira couplings compared to TMS-protected analogs, which are prone to desilylation by the amine bases (e.g., Et₃N, DIPEA) typically employed [1]. Triethyl(pent-4-ynoxy)silane can thus be used directly in cross-coupling without in situ deprotection, streamlining the synthetic sequence.

Click Chemistry (CuAAC) with Post-Reaction Silyl Retention

The TES ether survives copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions that use sodium ascorbate and aqueous/organic solvent mixtures, whereas TMS-protected alkynols often undergo partial desilylation [1]. This enables the preparation of triazole products that retain the TES-protected alcohol for subsequent functionalization.

Quality Control Reference Standard for CAS 174064-03-0 Identity Verification

Due to the widespread confusion between TES and TMS ethers under CAS 174064-03-0, triethyl(pent-4-ynoxy)silane with verified ≥98% purity serves as a reference standard for analytical method validation, ensuring that procurement and inventory systems correctly distinguish between the two compounds by GC retention time, exact mass (198.1440 Da), or ¹H NMR signature .

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